
1-(4-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)cyclopentane-1-carboxamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly described in the provided papers, the structural motifs and functional groups such as chlorophenyl and carboxamide are present in the compounds studied within these papers. These structural elements are known to contribute to the biological activity of the molecules, such as anti-inflammatory and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds, as mentioned in the second paper, involves the Gewald reaction, which is a method used to synthesize thiophenes . Although the specific synthesis of 1-(4-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)cyclopentane-1-carboxamide is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the carboxamide linkage and the introduction of the chlorophenyl group.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl groups, as discussed in the first paper, can be stabilized by intramolecular hydrogen bonds . The presence of such groups in the compound of interest suggests that it may also exhibit similar intramolecular interactions, which could influence its conformation and, consequently, its biological activity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the chlorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The carboxamide group could contribute to the compound's hydrogen bonding capacity, influencing its solubility in water and its interactions with biological targets. The cyclopentane ring could confer rigidity to the molecule, affecting its conformational flexibility .
Applications De Recherche Scientifique
Hydrogen Bonding in Anticonvulsant Enaminones
Research on anticonvulsant enaminones, including structures similar to the chemical compound of interest, has shown that these molecules can adopt specific conformations and engage in hydrogen bonding, influencing their potential as anticonvulsant agents. The study on the crystal structures of three anticonvulsant enaminones highlights the importance of the cyclohexene rings adopting sofa conformations and the role of hydrogen bonding in forming molecular chains. This suggests that compounds with similar structures might be explored for their anticonvulsant properties or as templates for developing new pharmacological agents (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Synthesis and Biological Activity of Cyclopentane Derivatives
The synthesis and evaluation of cyclopentane derivatives, including those with chlorophenyl and pyridinyl groups, have been explored for their potential biological activities. Studies focusing on synthesizing novel derivatives and assessing their antimicrobial activities indicate the broad applicability of these compounds in drug discovery and development. For instance, novel 1,2-functionally-substituted tetrahydroisoquinolines have been synthesized for potential use in creating new therapeutic agents, suggesting that the compound could be synthesized and evaluated similarly (A. A. Aghekyan, É. A. Arakelyan, G. Panosyan, A. Khachatryan, É. A. Markaryan, 2009).
Antimicrobial Properties of Pyridine Compounds
Pyridine compounds, especially those modified with chlorophenyl groups, have been investigated for their insecticidal and antimicrobial properties. The synthesis and characterization of selective pyridine compounds as bioactive agents demonstrate the potential of these molecules in agricultural and pharmaceutical applications. Their high insecticidal activity against specific pests, such as the cowpea aphid, suggests that similar compounds might also possess valuable bioactive properties that could be harnessed for developing new pesticides or antimicrobial agents (S. A. Abdel-Raheem, A. El-Dean, R. Hassanien, M. El-Sayed, M. Sayed, Aly A. Abd-Ella, 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c22-18-8-6-17(7-9-18)21(11-1-2-12-21)20(25)24-14-15-3-10-19(23-13-15)16-4-5-16/h3,6-10,13,16H,1-2,4-5,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJNOZGAJPAJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

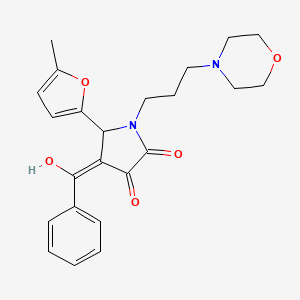
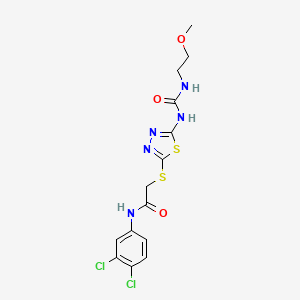

![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
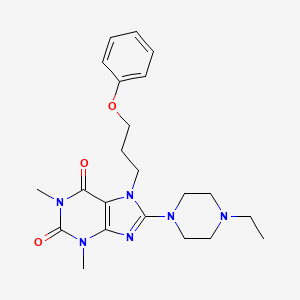
![N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2523560.png)
![5-[(3-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2523562.png)
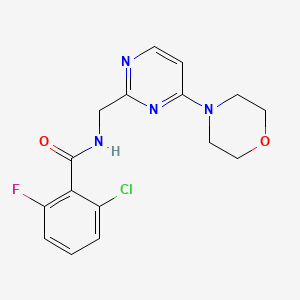
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2523567.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B2523568.png)
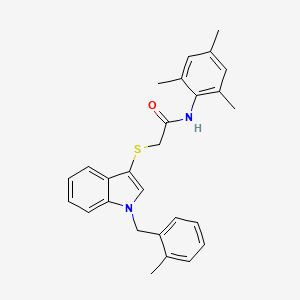
![N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide](/img/structure/B2523570.png)